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molecular formula C10H6N6O8 B8400156 2,6-Diamino-1,4,5,8-tetranitronaphthalene

2,6-Diamino-1,4,5,8-tetranitronaphthalene

Cat. No. B8400156
M. Wt: 338.19 g/mol
InChI Key: VEMLPECMFIFPOS-UHFFFAOYSA-N
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Patent
US04531013

Procedure details

reacting said 2,6-di(trifluoroacetamido)-1,4,5,8-tetranitronaphthalene with methanol and dry hydrogen chloride to form 2,6-diamino-1,4,5,8-tetranitronaphthalene.
Name
2,6-di(trifluoroacetamido)-1,4,5,8-tetranitronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[C:13]2[C:8](=[C:9]([N+:29]([O-:31])=[O:30])[CH:10]=[C:11]([NH:22]C(=O)C(F)(F)F)[C:12]=2[N+:19]([O-:21])=[O:20])[C:7]=1[N+:32]([O-:34])=[O:33])=O.Cl>CO>[NH2:5][C:6]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[C:13]2[C:8](=[C:9]([N+:29]([O-:31])=[O:30])[CH:10]=[C:11]([NH2:22])[C:12]=2[N+:19]([O-:21])=[O:20])[C:7]=1[N+:32]([O-:34])=[O:33]

Inputs

Step One
Name
2,6-di(trifluoroacetamido)-1,4,5,8-tetranitronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NC1=C(C2=C(C=C(C(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])NC(C(F)(F)F)=O)[N+](=O)[O-])[N+](=O)[O-])(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C2=C(C=C(C(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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